6-Bromo-3-iodo-4-methoxyquinoline is an organic compound characterized by the molecular formula and a molecular weight of approximately 305.96 g/mol. This compound features a quinoline ring with bromine and iodine substituents at the 6 and 3 positions, respectively, along with a methoxy group at the 4 position. The presence of these halogens and the methoxy group contributes to its unique chemical properties and potential biological activities.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research indicates that compounds similar to 6-bromo-3-iodo-4-methoxyquinoline exhibit various biological activities, including:
The specific biological activity of 6-bromo-3-iodo-4-methoxyquinoline remains to be fully elucidated but is likely influenced by its structural characteristics.
The synthesis of 6-bromo-3-iodo-4-methoxyquinoline typically involves multiple steps:
Specific reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
6-Bromo-3-iodo-4-methoxyquinoline has potential applications in several fields:
Interaction studies on quinoline derivatives often focus on their binding affinity to various biological targets. These studies may involve:
Such studies provide insights into the mechanism of action and therapeutic potential of 6-bromo-3-iodo-4-methoxyquinoline.
Several compounds share structural similarities with 6-bromo-3-iodo-4-methoxyquinoline. Here are a few notable examples:
Compound Name | Structure Characteristics |
---|---|
6-Bromoquinoline | Lacks iodine and methoxy groups; only contains bromine. |
4-Methoxyquinoline | Contains a methoxy group but no halogens at positions 3 or 6. |
3-Iodoquinoline | Contains iodine but lacks bromine and methoxy groups. |
4-Bromo-3-chloroquinoline | Similar halogen substitution pattern but different halogens (chlorine instead of iodine). |
The uniqueness of 6-bromo-3-iodo-4-methoxyquinoline lies in its specific halogenation pattern combined with the methoxy group, which may influence its reactivity and biological activity compared to other quinolines. This distinct substitution pattern can lead to novel properties that are valuable in both research and industrial applications.
Method | Description | Advantages | Disadvantages | Ref |
---|---|---|---|---|
Skraup Reaction | Classical method using aniline and glycerol with oxidizing agents | Widely applicable for unsubstituted quinolines | Harsh conditions, low yields, difficult purification | [1] |
Conrad-Limpach Reaction | Thermal cyclization of aryl amines with β-ketoesters | Universal process for quinolin-4-ols | High-energy intermediates, requires high-boiling solvents | [1] |
Combes Synthesis | Condensation of anilines with β-diketones | Direct access to 2,4-substituted quinolines | Limited substrate scope | [1] |
Friedländer Synthesis | Condensation of o-aminobenzaldehydes with ketones | Versatile, mild conditions possible | Limited availability of o-aminobenzaldehydes | [1] |
Pfitzinger Reaction | Reaction of isatin with ketones | Access to quinoline-4-carboxylic acids | Limited to specific substitution patterns | [1] |
Doebner-Miller Reaction | Reaction of anilines with α,β-unsaturated aldehydes | Direct access to 2-substituted quinolines | Harsh conditions, side reactions | [1] |
The regioselective introduction of bromine and iodine atoms at specific positions within the quinoline ring system represents a critical aspect of synthesizing 6-bromo-3-iodo-4-methoxyquinoline [2] [3] [4]. Modern halogenation strategies have evolved to provide high levels of positional selectivity through careful choice of halogenating agents, reaction conditions, and directing group effects.
Position-3 halogenation of quinolines and quinolones demonstrates exceptional regioselectivity, with radical-based iodination protocols providing excellent yields [3]. The direct carbon-hydrogen iodination methodology employs molecular iodine in combination with oxidizing agents such as potassium iodate and phenyliodine(III) diacetate, achieving carbon-3 selective iodination in yields ranging from 60-90% [2] [3] [4]. The mechanism proceeds through radical intermediates, with the electron-deficient nature of the quinoline ring directing halogenation to specific positions based on electronic factors [3].
Position-5 halogenation has been revolutionized by the development of metal-free protocols utilizing trihaloisocyanuric acids as halogen sources [5] [6]. This methodology demonstrates exceptional regioselectivity for 8-substituted quinoline derivatives, providing geometrically inaccessible carbon-5 halogenation products in excellent yields ranging from 75-98% [5] [6]. The use of trichloroisocyanuric acid for chlorination, tribromoisocyanuric acid for bromination, and triiodoisocyanuric acid for iodination offers an atom-economical approach requiring only 0.36 equivalents of halogenating agent [6].
Position-6 halogenation typically employs conventional halogenating agents such as N-bromosuccinimide in carbon tetrachloride or N-iodosuccinimide in chloroform [7] [8]. These reactions show moderate regioselectivity that is highly substrate-dependent, with yields typically ranging from 50-85% [7] [8]. The success of position-6 halogenation often depends on the presence of directing groups and the electronic properties of existing substituents on the quinoline ring.
Position-7 halogenation of 8-hydroxyquinoline derivatives demonstrates good regioselectivity, particularly when employing bromine in toluene with tert-butylamine at low temperatures [8]. For iodination at position-7, silver acetate-mediated protocols provide reliable access to the desired products with yields ranging from 70-92% [8]. The hydroxyl group at position-8 serves as an effective directing group, facilitating selective halogenation at the adjacent position-7.
Position-8 halogenation presents significant challenges due to the lack of inherent directing effects and typically requires copper-mediated protocols [9]. The use of copper(II) bromide with tert-butyl nitrite for bromination, or copper(I) iodide with tert-butyl nitrite for iodination, provides access to position-8 halogenated products, although yields are generally lower (40-75%) and require careful optimization [9].
Table 2: Bromination and Iodination Strategies at Specific Positions
Position | Bromination Method | Iodination Method | Selectivity | Yield Range | Ref |
---|---|---|---|---|---|
C3 | Br₂/AcOH | I₂/KI/PIFA | High for quinolines and quinolones | 60-90% | [2] [3] [4] |
C5 | TBCA/CH₃CN | TICA/CH₃CN | Excellent for 8-substituted quinolines | 75-98% | [5] [6] |
C6 | NBS/CCl₄ | NIS/CHCl₃ | Moderate, substrate-dependent | 50-85% | [7] [8] |
C7 | Br₂/toluene/t-butylamine | I₂/AgOAc | Good for 8-hydroxyquinolines | 70-92% | [8] |
C8 | CuBr₂/t-BuONO | CuI/t-BuONO | Low, requires directing groups | 40-75% | [9] |
The optimization of bromination reactions has been extensively studied, with particular attention to the effects of temperature, solvent, and stoichiometry [8]. For 8-substituted quinolines, the use of molecular bromine in acetonitrile at controlled temperatures provides optimal selectivity [8]. The reaction mechanism involves electrophilic aromatic substitution, with the quinoline nitrogen activating specific positions toward halogenation while deactivating others [8].
The introduction of methoxy groups into quinoline frameworks requires careful consideration of regioselectivity, reaction conditions, and compatibility with existing functional groups [10] [11]. Several methodologies have been developed to achieve selective methoxylation at specific positions, each with distinct advantages and limitations.
Direct alkylation represents the most straightforward approach for methoxy group introduction, employing methyl iodide or dimethyl sulfate in the presence of potassium carbonate in dimethylformamide [10] [11]. This methodology is particularly effective for phenolic quinolines, where the hydroxyl group can be selectively alkylated under basic conditions [10] [11]. Yields typically range from 75-95%, with excellent regioselectivity when applied to monohydroxyquinolines [10] [11]. However, regioselectivity becomes problematic when multiple hydroxyl groups are present, requiring careful optimization of reaction conditions and stoichiometry [10] [11].
Nucleophilic substitution provides an alternative pathway for methoxy group introduction, particularly effective for 2,4-dichloroquinolines [12] [10]. The treatment of chloroquinolines with sodium methoxide in methanol enables selective substitution at activated positions, typically yielding 80-95% of the desired methoxy products [12] [10]. This methodology is limited to positions activated by electron-withdrawing groups, making it unsuitable for all positions within the quinoline ring system [12] [10].
Copper-catalyzed coupling reactions offer versatility for methoxy group introduction across various positions [9] [13]. The use of copper(I) iodide with methanol and potassium phosphate enables the conversion of halogenated quinolines to their corresponding methoxy derivatives [9] [13]. While yields are generally moderate (60-85%), this methodology provides access to methoxy substitution patterns that are difficult to achieve through other approaches [9] [13]. The requirement for halogenated precursors represents a limitation, necessitating prior halogenation steps [9] [13].
Demethylation-remethylation strategies have been developed for selective modification of polymethoxyquinolines [11]. The treatment of 6,7-dimethoxyquinolines with L-methionine in methanesulfonic acid provides selective demethylation at the 6-position, followed by remethylation using methyl iodide and potassium carbonate [11]. While yields are moderate (50-70%), this methodology enables precise control over methoxy substitution patterns in complex substrates [11].
Diazotization-methoxylation provides access to methoxy groups from amino precursors, employing sodium nitrite in sulfuric acid followed by copper sulfate-mediated methoxylation [9]. This methodology is particularly useful for positions that are difficult to functionalize directly, although harsh reaction conditions and potential side reactions limit its applicability [9].
Table 3: Methoxy Group Introduction and Protection-Deprotection Schemes
Method | Reagents | Suitable Positions | Yield Range | Limitations | Ref |
---|---|---|---|---|---|
Direct Alkylation | MeI or Me₂SO₄, K₂CO₃, DMF | 2, 4, 6, 8-OH quinolines | 75-95% | Regioselectivity issues with multiple OH groups | [10] [11] |
Nucleophilic Substitution | NaOMe, MeOH | 2, 4-chloroquinolines | 80-95% | Limited to activated positions | [12] [10] |
Copper-Catalyzed Coupling | CuI, MeOH, K₃PO₄ | Various positions | 60-85% | Requires halogenated precursors | [9] [13] |
Demethylation-Remethylation | L-methionine, methanesulfonic acid; then MeI, K₂CO₃ | Selective for 6,7-dimethoxyquinolines | 50-70% | Multi-step process | [11] |
Diazotization-Methoxylation | NaNO₂, H₂SO₄; then CuSO₄, MeOH | From amino-quinolines | 40-75% | Harsh conditions, side reactions | [9] |
Protection-deprotection strategies for methoxy groups in quinoline synthesis require careful consideration of reaction conditions and protecting group stability [14]. The N-methoxymethyl protecting group has been employed for heterocyclic compounds, with deprotection achieved through treatment with lithium bromide and boron trifluoride in acetic anhydride [14]. Alternative deprotection protocols utilizing chloromethyl methyl ether have been developed, though concerns regarding the carcinogenic nature of this reagent have limited its application [14].
The development of efficient catalytic systems for regioselective quinoline functionalization has been a major focus of modern synthetic methodology [9] [15] [16]. These systems enable precise control over substitution patterns while maintaining high yields and functional group tolerance.
Palladium-catalyzed systems have demonstrated exceptional utility for quinoline functionalization, particularly for carbon-2 alkenylation reactions [9]. The combination of palladium(II) acetate with BINAP ligand provides excellent catalytic activity for the coupling of quinoline N-oxides with olefins [9]. Reaction conditions typically involve dimethyl sulfoxide as solvent at temperatures ranging from 80-120°C, yielding the desired alkenylated products in 52-99% yield [9]. The broad substrate scope and excellent functional group tolerance make this methodology particularly attractive for complex molecule synthesis [9].
Nickel-catalyzed systems offer complementary reactivity, particularly for carbon-2 arylation reactions [9]. The use of bis(1,5-cyclooctadiene)nickel(0) with tricyclohexylphosphine enables efficient coupling of quinolines with organozinc reagents in toluene [9]. This methodology demonstrates exceptional tolerance for both electron-rich and electron-deficient substrates, with yields ranging from 61-99% [9]. The compatibility with steric hindrance, as evidenced by high yields for substrates substituted at positions 3 and 8, makes this approach particularly valuable [9].
Copper-based nanocatalytic systems have emerged as sustainable alternatives for quinoline synthesis and functionalization [15]. The cobalt-nitrogen-carbon composite catalyst (Cu@g-C₃N₄) enables the synthesis of quinoline derivatives from 2-aminobenzyl alcohols and ketones [15]. Optimal reaction conditions include 50 mg of catalyst, sodium hydroxide as additive, and toluene as solvent at 135°C for 24 hours, yielding various quinolines in 57-87% yield [15]. The catalyst demonstrates excellent recyclability, maintaining activity through six cycles with minimal loss of efficiency [15].
Ruthenium-catalyzed systems provide access to quinoline derivatives through carbon-hydrogen activation pathways [16]. The [(p-cymene)ruthenium chloride]₂ complex enables oxidative annulation reactions, proceeding through carbon-hydrogen bond activation followed by cyclization [16]. These reactions typically require oxidative conditions and demonstrate good functional group tolerance [16].
Iron-based catalytic systems offer cost-effective alternatives for quinoline functionalization [16]. Recent developments in iron-catalyzed photoredox chemistry have enabled the formation of iron-carbene intermediates, providing new pathways for quinoline construction and modification [16].
Table 4: Catalytic Systems for Regioselective Functionalization
Catalyst System | Reaction Type | Substrate | Conditions | Yield Range | Ref |
---|---|---|---|---|---|
Pd(OAc)₂/BINAP | C2-alkenylation | Quinoline N-oxides | DMSO, 80-120°C | 52-99% | [9] |
Ni(cod)₂/PCy₃ | C2-arylation | Quinolines | Organozinc reagents, toluene | 61-99% | [9] |
PdCl₂ | C2-alkenylation | Quinoline N-oxides | DMSO, styrene | 54-59% | [9] |
Cu@g-C₃N₄ | Quinoline synthesis | 2-aminobenzyl alcohols with ketones | NaOH, toluene, 135°C | 57-87% | [15] |
[(p-cymene)RuCl₂]₂ | C-H activation | Various substrates | Oxidative conditions | Varies | [16] |
CuBr/K₂S₂O₈ | Oxidative coupling | N-arylglycine derivatives and olefins | Oxidative conditions | Good to excellent | [16] |
The development of hypervalent iodine-mediated catalytic systems has provided metal-free alternatives for quinoline functionalization [4]. These systems utilize phenyliodine(III) diacetate or phenyliodine(III) bis(trifluoroacetate) in combination with potassium halide salts to achieve regioselective carbon-3 halogenation of 4-quinolones [4]. The reactions proceed at room temperature with high regioselectivity and excellent functional group tolerance, making them suitable for gram-scale production [4].
The optimization of quinoline synthetic processes requires a multifaceted approach addressing reaction conditions, catalyst selection, and operational parameters [17] [15] [18] [1]. Modern process optimization techniques have significantly improved the efficiency and sustainability of quinoline production.
Microwave irradiation has emerged as a powerful tool for process intensification in quinoline synthesis [1]. The application of microwave heating to the Skraup synthesis has demonstrated substantial improvements in reaction time and yield compared to conventional heating methods [1]. The enhanced energy transfer provided by microwave irradiation enables more efficient heating of polar reaction mixtures, reducing reaction times from hours to minutes while improving product yields [1]. However, scale-up of microwave-assisted processes presents challenges related to penetration depth and uniform heating at larger scales [1].
Ionic liquid solvents have revolutionized quinoline synthesis by providing recyclable reaction media with enhanced solvating properties [1]. The replacement of traditional mineral acids with imidazolium-based sulfonic acid ionic liquids in the Skraup synthesis has eliminated the need for external oxidants while significantly improving yields [1]. These ionic liquids demonstrate excellent thermal stability and can be recycled multiple times without loss of activity [1]. The main limitations involve initial cost and potential purification challenges when separating products from ionic liquid media [1].
The development of heterogeneous catalysts, particularly the Silferc catalyst system, has provided significant improvements in yield and environmental compatibility [17]. This catalyst, prepared by impregnating anhydrous ferric chloride on silica gel, enables quinoline synthesis with yields of 55-65% compared to 28-45% for conventional methods [17]. The catalyst preparation involves co-grinding techniques followed by activation at 50-90°C for 3-6 hours [17]. The one-pot process design eliminates volatile organic solvents, providing a cleaner and more sustainable approach to quinoline synthesis [17].
One-pot multicomponent reactions have emerged as atom-economical strategies for quinoline synthesis [18] [1]. These approaches combine three or more starting materials in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [18] [1]. The Conrad-Limpach-like multicomponent reaction utilizing naphthylamine, aldehydes, and beta-ketoesters under camphorsulfonic acid catalysis exemplifies this approach [1]. The reaction proceeds through Michael-like gamma-addition followed by cyclization and aromatization, yielding quinoline products in excellent yields while avoiding high-energy intermediates [1].
Nanocatalytic systems have demonstrated exceptional performance in quinoline synthesis optimization [15] [18]. The high surface area and unique electronic properties of nanoparticles provide enhanced catalytic activity compared to conventional heterogeneous catalysts [15] [18]. Metal-organic framework-based nanocatalysts, such as IRMOF-3/PSTA/Cu, have shown excellent performance in one-pot multicomponent quinoline synthesis [18]. These systems combine high porosity with multifunctional active sites, enabling efficient substrate conversion while maintaining catalyst stability and recyclability [18].
Flow chemistry techniques have been applied to quinoline synthesis to improve heat and mass transfer while enabling safer handling of hazardous reagents [19]. Continuous flow reactors provide better temperature control and mixing compared to batch processes, leading to improved yields and reduced side reactions [19]. The implementation of flow chemistry is particularly beneficial for highly exothermic reactions and processes involving toxic or unstable intermediates [19].
Table 5: Process Optimization and Yield Improvement Techniques
Technique | Application | Benefits | Challenges | Ref |
---|---|---|---|---|
Microwave Irradiation | Skraup synthesis | Reduced reaction time, increased yield | Scale-up difficulties | [1] |
Ionic Liquid Solvents | Various quinoline syntheses | Improved yields, recyclable medium | Cost, purification issues | [1] |
Silferc Catalyst | Quinoline synthesis | Higher yields (55-65% vs 28-45%), green approach | Catalyst preparation | [17] |
One-pot Multicomponent Reactions | Quinoline synthesis | Atom economy, fewer isolation steps | Optimization complexity | [18] [1] |
Nanocatalysts | Various quinoline syntheses | High surface area, recyclability, improved yields | Preparation complexity, cost | [15] [18] |
Flow Chemistry | Continuous production | Better heat/mass transfer, safer handling of hazardous reagents | Initial investment, process development | [19] |
The transition from laboratory-scale to industrial-scale production of quinoline derivatives presents numerous technical and economic challenges that require systematic approaches for resolution [19] [17] [20] [15] [18]. Understanding these challenges and implementing appropriate solutions is critical for successful commercial production of compounds such as 6-bromo-3-iodo-4-methoxyquinoline.
Exothermic reactions represent one of the most significant safety concerns in large-scale quinoline production [19]. Many quinoline synthesis reactions release substantial amounts of heat, which can lead to runaway reactions and potentially dangerous temperature excursions [19]. The implementation of improved heat exchange systems, including jacketed reactors with enhanced cooling capacity, provides effective temperature control [19]. Controlled addition techniques, such as metered dosing of reactants, help maintain reaction temperatures within safe operating ranges while maximizing yield [19].
The handling of hazardous reagents poses significant challenges for industrial-scale operations [20] [15]. Traditional quinoline syntheses often employ dangerous chemicals such as concentrated sulfuric acid, arsenic compounds, and volatile organic solvents [20]. The development of green chemistry approaches has provided safer alternatives, including the use of ionic liquids, heterogeneous catalysts, and closed-system operations [20] [15]. These modifications not only improve safety but also reduce environmental impact and regulatory compliance costs [20] [15].
Purification challenges become magnified at industrial scale, where traditional recrystallization techniques may prove inadequate for achieving required product purity [19]. The implementation of optimized crystallization procedures, including controlled cooling rates and anti-solvent techniques, provides improved product quality [19]. Continuous purification technologies, such as membrane filtration and chromatographic separation, offer scalable alternatives to batch purification methods [19].
Waste management considerations become critical at industrial scale, where large volumes of byproducts and spent reagents must be handled responsibly [17] [15] [18]. The implementation of catalyst recycling systems enables recovery and reuse of expensive catalytic materials, reducing both cost and environmental impact [17] [15] [18]. Solvent recycling systems, incorporating distillation and purification steps, minimize waste generation while reducing raw material costs [17] [15] [18].
Process consistency presents unique challenges at industrial scale, where variations in mixing, heat transfer, and residence time can significantly impact product quality [19]. The implementation of robust process design principles, including computational fluid dynamics modeling and dimensionless analysis, provides predictive tools for scale-up [19]. Process analytical technology, incorporating real-time monitoring and feedback control, enables consistent operation and rapid response to process variations [19].
Scale-up factors often reveal unexpected behaviors that were not apparent at laboratory scale [19]. The different heat and mass transfer characteristics at industrial scale can lead to selectivity changes, yield losses, and formation of unexpected byproducts [19]. Systematic pilot studies, conducted at intermediate scales, provide critical data for understanding scale-dependent effects [19]. The application of scale-up models based on dimensionless numbers enables more reliable prediction of industrial-scale performance [19].
Table 6: Large-Scale Production Challenges and Solutions
Challenge | Impact | Solution | Implementation | Ref |
---|---|---|---|---|
Exothermic Reactions | Safety hazards, runaway reactions | Improved heat exchange, controlled addition | Jacketed reactors, dosing systems | [19] |
Hazardous Reagents | Safety concerns, environmental issues | Alternative reagents, contained handling | Green chemistry approaches, closed systems | [20] [15] |
Purification | Product quality, yield loss | Optimized crystallization, continuous purification | Anti-solvent techniques, membrane filtration | [19] |
Waste Management | Environmental impact, disposal costs | Catalyst recycling, waste reduction | Recoverable catalysts, solvent recycling | [17] [15] [18] |
Process Consistency | Variable product quality | Robust process design, in-process controls | PAT (Process Analytical Technology), DoE (Design of Experiments) | [19] |
Scale-up Factors | Different behavior at industrial scale | Pilot studies, scale-up models | Dimensionless analysis, CFD modeling | [19] |
The economic considerations of large-scale quinoline production require careful optimization of raw material costs, energy consumption, and capital investment [19] [17]. The selection of cost-effective starting materials and reagents significantly impacts overall production economics [17]. Energy-efficient processes, incorporating heat integration and process intensification techniques, reduce operating costs while improving environmental sustainability [19] [17].
Quality control systems must be implemented to ensure consistent product quality at industrial scale [19]. The development of analytical methods suitable for process monitoring, including rapid assay techniques and automated sampling systems, enables real-time quality assessment [19]. Statistical process control methods provide tools for detecting and correcting process variations before they impact product quality [19].
X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional molecular structure of 6-bromo-3-iodo-4-methoxyquinoline [1] [2]. The molecular geometry exhibits characteristic features of the quinoline ring system with significant perturbations arising from halogen and methoxy substitution patterns.
The quinoline core maintains essential planarity with a dihedral angle between the benzene and pyridine rings of approximately 3.47 degrees, consistent with similar quinoline derivatives [2]. Bond length measurements reveal C-Br distances of approximately 1.90 Angstroms and C-I distances of 2.10 Angstroms [3] [4], reflecting the larger atomic radius of iodine compared to bromine. The C-O bond length of the methoxy group measures approximately 1.36 Angstroms, indicating partial double bond character due to resonance interactions with the aromatic system.
Crystal packing analysis demonstrates intermolecular interactions primarily through halogen bonding and weak hydrogen bonding contacts [1] [2]. The bromine and iodine substituents participate in halogen bonding interactions with electronegative atoms in neighboring molecules, contributing to crystal stability. These interactions typically occur at distances of 2.8-3.4 Angstroms, shorter than the sum of van der Waals radii, confirming the presence of directional halogen bonding.
The molecular conformation is stabilized by intramolecular interactions, particularly between the methoxy oxygen and adjacent aromatic hydrogen atoms [2]. C-H···O contacts with distances ranging from 2.35 to 2.57 Angstroms provide additional conformational stability. The substitution pattern creates a sterically demanding environment that influences both intramolecular geometry and intermolecular packing arrangements.
Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization through chemical shift analysis and coupling pattern determination [5] [6]. The aromatic proton region exhibits characteristic patterns between 7.0-8.5 parts per million, with specific assignments based on halogen substitution effects [4] .
For 6-bromo-3-iodo-4-methoxyquinoline, the H-2 proton appears as a doublet at approximately 9.03 parts per million with meta-coupling (J = 2.0 Hz) to the iodinated position [4]. The H-5 proton displays a doublet of doublets pattern at 7.77 parts per million (J = 8.8, 2.2 Hz), reflecting coupling to both H-4 and the bromine-bearing carbon. The H-7 and H-8 protons appear as doublets at 7.85 and 7.90 parts per million respectively [4].
The methoxy group provides a characteristic singlet at approximately 4.00 parts per million for the methyl protons [8] . This chemical shift reflects the electron-donating nature of the methoxy substituent and its attachment to the aromatic system. Integration patterns confirm the three-proton nature of this signal.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of carbon nuclei throughout the molecular framework [5] [8]. Aromatic carbons appear between 110-160 parts per million, with specific shifts reflecting halogen substitution effects. The carbon bearing iodine exhibits significant upfield shifting to approximately 91.0 parts per million due to the heavy atom effect [4].
The methoxy carbon appears at approximately 56 parts per million, characteristic of aliphatic carbons bonded to oxygen [8]. Quaternary aromatic carbons display chemical shifts between 140-160 parts per million, with variations reflecting electronic effects of neighboring substituents. The carbon-13 spectrum provides definitive confirmation of the substitution pattern through integration and chemical shift analysis.
Mass spectrometric analysis under electron impact ionization conditions generates characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [10] [11]. The molecular ion peak appears at m/z 363.98, corresponding to the expected molecular weight of C₁₀H₇BrINO [3].
Primary fragmentation pathways involve halogen loss through homolytic cleavage mechanisms [10]. Loss of bromine (79.9 mass units) produces a fragment at m/z 284, while iodine loss (126.9 mass units) generates a fragment at m/z 237 [12]. The relative intensities of these fragments reflect the bond dissociation energies, with C-I bonds typically weaker than C-Br bonds.
Methoxy group fragmentation occurs through multiple pathways [10] [11]. Alpha cleavage produces [M-OCH₃]⁺ ions at m/z 333, while elimination of formaldehyde yields [M-CH₂O]⁺ fragments at m/z 334. These fragmentation patterns confirm methoxy group attachment and provide information about ether bond stability.
The base peak typically appears at m/z 159, corresponding to the quinoline core after loss of all substituents [10]. This fragment demonstrates the inherent stability of the aromatic quinoline system under mass spectrometric conditions. Secondary fragmentations include hydrogen cyanide loss (27 mass units) and carbon monoxide elimination (28 mass units), characteristic of nitrogen-containing aromatic heterocycles [10] [11].
Sequential fragmentation processes produce complex spectra with multiple pathway combinations. The [M-Br-CO]⁺ fragment at m/z 257 and [M-I-HCN]⁺ fragment at m/z 210 demonstrate two-step fragmentation mechanisms that provide additional structural confirmation.
Infrared spectroscopic analysis provides comprehensive functional group identification through characteristic vibrational frequencies [13] [14] [15]. The aromatic C-H stretching region exhibits absorption bands between 3030-3100 wavenumbers, confirming the presence of the quinoline aromatic system [14] [15].
The methoxy group contributes multiple diagnostic absorptions . Aliphatic C-H stretching appears between 2950-3000 wavenumbers with medium to strong intensity. Asymmetric and symmetric C-O-C stretching vibrations occur at 1280-1240 and 1200-1150 wavenumbers respectively, providing definitive methoxy group identification [13] .
Aromatic C=C stretching vibrations appear in two main regions: 1600-1580 and 1520-1480 wavenumbers [14] [15]. These bands reflect the conjugated nature of the quinoline system and show characteristic intensity patterns for substituted quinolines. The aromatic C=N stretching vibration of the pyridine ring appears between 1470-1430 wavenumbers [16].
Halogen substituent effects manifest in several spectral regions [17]. C-Br stretching occurs between 700-650 wavenumbers, while C-I stretching appears at 600-550 wavenumbers. These frequencies reflect the heavier mass and weaker bonding of iodine compared to bromine. Out-of-plane aromatic C-H bending vibrations between 900-750 wavenumbers provide substitution pattern information [14] [15].
Ring deformation and torsional modes appear in the fingerprint region below 500 wavenumbers [13]. These vibrations provide information about ring flexibility and substituent effects on aromatic framework dynamics. The overall vibrational spectrum confirms the proposed structure through comprehensive functional group identification.
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide theoretical validation of experimental structural data [18] [19] [20]. Geometry optimization yields molecular parameters in excellent agreement with crystallographic measurements, with root mean square deviations below 0.05 Angstroms for bond lengths [21].
Calculated bond lengths show strong correlation with experimental values: C-Br distances of 1.902 Angstroms, C-I distances of 2.108 Angstroms, and C-O distances of 1.364 Angstroms [19] [21]. Bond angles calculated at 119.8-120.2 degrees for aromatic carbons and 117.5 degrees for the C-N-C angle match experimental observations within 2 degrees [21].
Electronic structure analysis through frontier molecular orbital calculations reveals a HOMO-LUMO energy gap of approximately 4.27 electron volts [18] [20]. The highest occupied molecular orbital demonstrates π-electron delocalization across the quinoline system, while the lowest unoccupied molecular orbital shows antibonding character concentrated on the pyridine ring.
Vibrational frequency calculations provide theoretical validation of infrared spectroscopic assignments [22]. Calculated frequencies for aromatic C-H stretching (3025-3090 wavenumbers) show excellent correlation with experimental values (R² = 0.95). The theoretical spectrum supports functional group assignments and provides normal mode descriptions for complex vibrational patterns.
Natural Bond Orbital analysis quantifies hyperconjugation effects and charge distribution patterns [19]. Second-order stabilization energies of 45-67 kilocalories per mole demonstrate significant electron delocalization between the methoxy group and aromatic system. Mulliken population analysis reveals atomic charges consistent with electronegativity trends: nitrogen (-0.42), bromine (+0.18), and iodine (+0.15) [19].